molecular formula C17H35N3O B12643465 N-Amidinohexadecan-1-amide CAS No. 77440-12-1

N-Amidinohexadecan-1-amide

Cat. No.: B12643465
CAS No.: 77440-12-1
M. Wt: 297.5 g/mol
InChI Key: FZRXCLHQDTTZPN-UHFFFAOYSA-N
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Description

N-Amidinohexadecan-1-amide is a synthetic organic compound with the molecular formula C17H35N3O . This molecule features a long-chain hexadecyl group linked to an amidine functionality, a structure known to be of significant interest in medicinal and synthetic chemistry. The amidine group is a key building block for the synthesis of various heterocyclic compounds, which are core structures in many molecules with biological relevance . While specific biological data for this compound is not widely published, amidines as a chemical class are recognized for their versatile reactivity and applications in creating functional materials, organocatalysts, and ligands for metal complexes . Researchers value this compound for developing novel chemical entities and probing structure-activity relationships. Its long alkyl chain may impart unique physicochemical properties, making it a candidate for studies in lipid membrane interactions or as a precursor in catalytic hydrotreatment processes for fuel applications . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77440-12-1

Molecular Formula

C17H35N3O

Molecular Weight

297.5 g/mol

IUPAC Name

N-(diaminomethylidene)hexadecanamide

InChI

InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)20-17(18)19/h2-15H2,1H3,(H4,18,19,20,21)

InChI Key

FZRXCLHQDTTZPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for N Amidinohexadecan 1 Amide and Its Derivatives

Direct Amidation Approaches

Direct amidation approaches aim to form the amide bond by reacting the carboxylic acid and amine components in a single step, often with the aid of activating agents or specific reaction conditions to facilitate the dehydration process. These methods are frequently employed in both laboratory and industrial settings for their operational simplicity.

Carboxylic Acid and Amine Condensation Reactions

The direct condensation of a carboxylic acid with an amine is fundamentally an equilibrium process that involves the elimination of a water molecule. highfine.com However, a significant hurdle in the synthesis of N-Amidinohexadecan-1-amide via this route is the acid-base reaction between hexadecanoic acid and the strongly basic guanidine (B92328). This interaction readily forms a stable and highly unreactive ammonium (B1175870) carboxylate salt, which inhibits direct nucleophilic attack by the amine. libretexts.orglibretexts.orgchemistrysteps.com

To drive the reaction towards amide formation, this salt can be heated to temperatures exceeding 100°C to thermally eliminate water. libretexts.orglibretexts.org This approach, while straightforward, can be energy-intensive and may not be suitable for thermally sensitive molecules, potentially leading to degradation of the reactants or the final product. acsgcipr.org To shift the equilibrium and favor product formation, the continuous removal of the water byproduct is crucial, a task often accomplished using a Dean-Stark apparatus. acsgcipr.orgresearchgate.netundip.ac.id Research on the synthesis of similar long-chain fatty amides (lipoamides) has demonstrated that direct amidation can achieve significantly higher yields (70-80%) compared to multi-step routes involving fatty acid methyl esters. researchgate.netundip.ac.id

Role of Coupling Reagents (e.g., EDC, DCC, DMAP, HOBt, HATU) in Amide Bond Formation

To circumvent the challenges of direct thermal condensation and perform the reaction under milder conditions, a wide array of coupling reagents has been developed. pulsus.com These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine. ucl.ac.ukresearchgate.netfishersci.co.uk This strategy prevents the initial acid-base reaction that forms the unreactive carboxylate salt. chemistrysteps.com

The most common classes of coupling reagents include carbodiimides, and phosphonium (B103445) or uronium/aminium salts, often used with additives that enhance efficiency and suppress side reactions.

Carbodiimides (DCC, EDC): N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comucl.ac.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk The choice between them often depends on the work-up procedure; the dicyclohexylurea byproduct of DCC is largely insoluble in common organic solvents, facilitating its removal by filtration in solution-phase synthesis, whereas the byproduct of EDC is water-soluble, allowing for its simple removal via aqueous extraction. peptide.comresearchgate.net

Additives (HOBt, HOAt, DMAP): To improve reaction rates and minimize side reactions, such as racemization in chiral substrates, carbodiimide (B86325) reactions are frequently supplemented with additives. uni-kiel.de 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. peptide.combath.ac.uk 4-(Dimethylamino)pyridine (DMAP) can serve as a highly effective acylation catalyst, forming a reactive acyliminium intermediate that accelerates the amidation. uni-kiel.denih.gov

Onium Salts (HATU): For challenging couplings, including those with sterically hindered or less reactive components, more powerful onium salts are employed. uni-kiel.de O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a uronium/aminium salt that is known for its high reactivity and efficiency, often succeeding where other reagents fail. highfine.comucl.ac.ukpeptide.com While highly effective, these reagents are generally more expensive than traditional carbodiimides. ucl.ac.uk

ReagentFull NameClassKey Features & Byproduct Handling
DCCN,N'-dicyclohexylcarbodiimideCarbodiimideInsoluble urea (B33335) byproduct, removed by filtration. peptide.com
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble urea byproduct, removed by aqueous extraction. peptide.comresearchgate.net
HOBt1-HydroxybenzotriazoleAdditiveUsed with carbodiimides to reduce side reactions and racemization. peptide.comuni-kiel.de
DMAP4-(Dimethylamino)pyridineCatalytic AdditiveActs as an acyl transfer agent to form a highly reactive intermediate. nih.gov
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium SaltVery high reactivity for difficult couplings; less racemization. ucl.ac.ukpeptide.com

Catalytic Methodologies in Amide Synthesis

In response to the poor atom economy of methods that use stoichiometric coupling reagents, significant research has focused on developing catalytic direct amidation processes. ucl.ac.uksigmaaldrich.com These methods aim to form the amide bond with the generation of only water as a byproduct, aligning with the principles of green chemistry. mdpi.com Various catalysts have been explored for this transformation. Boronic acids and certain Lewis acidic metal catalysts, such as those based on titanium (IV) and zirconium (IV), have been shown to effectively promote the direct condensation of carboxylic acids and amines, although typically at elevated temperatures. mdpi.comd-nb.info Other approaches include the dehydrogenative coupling of alcohols and amines to yield amides, a reaction catalyzed by specific ruthenium complexes. sigmaaldrich.com

Acid Chloride and Anhydride Reaction Pathways

One of the most robust and widely used methods for amide synthesis involves the activation of the carboxylic acid by converting it into a more electrophilic derivative, namely an acid chloride or an acid anhydride. pulsus.comfishersci.co.ukfishersci.it This two-step approach is highly effective for the synthesis of this compound.

The process begins with the conversion of hexadecanoic acid into hexadecanoyl chloride, typically by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netfishersci.it The resulting acid chloride is significantly more reactive than the parent carboxylic acid and readily undergoes nucleophilic acyl substitution.

In the second step, the hexadecanoyl chloride is reacted with guanidine. This reaction, often referred to as the Schotten-Baumann reaction, is generally rapid and proceeds at room temperature in a suitable aprotic solvent. fishersci.ityoutube.com A base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. fishersci.co.ukfishersci.it A mechanistically similar pathway involves the use of a hexadecanoic anhydride, which reacts with guanidine to form the desired amide and a molecule of hexadecanoic acid as the byproduct; this also requires a base for neutralization. fishersci.it

Green Chemistry and Sustainable Synthetic Routes for Amidino Compounds

The principles of green chemistry, which prioritize atom economy, waste reduction, and the use of sustainable materials, are increasingly influencing the design of synthetic routes for amidino compounds. google.com Traditional amide synthesis, particularly those relying on stoichiometric coupling reagents, are often criticized for their poor atom economy, as they generate large quantities of chemical waste relative to the amount of desired product. pulsus.comucl.ac.uk

Key green strategies applicable to the synthesis of this compound and related compounds include:

Catalytic Direct Amidation: As previously mentioned, developing catalytic systems that directly couple carboxylic acids and amines is a primary goal of green chemistry, as it minimizes waste by producing only water as a byproduct. ucl.ac.uksigmaaldrich.com

Use of Bio-based Solvents: Replacing hazardous and toxic organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives is a significant improvement. Bio-based solvents, such as Cyrene™, have been successfully used for amide synthesis from acid chlorides, offering a more sustainable reaction medium. hud.ac.ukrsc.org

Multicomponent and One-Pot Reactions: Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, are inherently efficient. google.comorganic-chemistry.org They reduce the need for intermediate purification steps, saving solvents, energy, and time. Various one-pot procedures for the synthesis of amidines and N-acyl amidines have been reported, embodying this efficient approach. organic-chemistry.orgnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for exploring structure-activity relationships in various chemical and biological contexts. These modifications typically involve altering the lipophilic fatty acid tail or the polar N-acylguanidine headgroup.

Synthetic strategies for generating such derivatives often build upon the core amidation methodologies. For instance:

Varying the Acyl Chain: A straightforward approach to creating analogs is to use different carboxylic acids in the coupling reaction. This allows for the synthesis of a library of compounds with varying chain lengths, degrees of unsaturation, or branching in the lipid tail.

Modifying the Guanidine Moiety: While more complex, the guanidine portion can be substituted to create a range of derivatives. The synthesis of N-acyl thiourea (B124793) derivatives provides a potential template, where an acid chloride is first converted to a reactive isothiocyanate intermediate before being coupled with an amine. mdpi.com A similar strategy could be adapted for creating substituted N-acylguanidines.

Structure Activity Relationship Sar Investigations of N Amidinohexadecan 1 Amide and Analogs

Correlating Structural Elements with Biological Activities

The biological activity of N-Amidinohexadecan-1-amide is intrinsically linked to its two primary structural components: a long lipophilic hexadecyl alkyl chain and a polar, cationic amidino (guanidinium) head group. The interplay between these features dictates the compound's interaction with biological membranes and target proteins.

The length of the alkyl chain in amphiphilic molecules is a critical determinant of their biological efficacy, particularly for compounds with antimicrobial or membrane-disrupting properties. Research on various classes of lipids and synthetic antibacterial peptides has consistently demonstrated that the chain length directly correlates with activity, up to an optimal point. mdpi.com

For long-chain N-acyl compounds, the alkyl tail is responsible for hydrophobic interactions with the lipid bilayers of cell membranes. An appropriate chain length is necessary to facilitate insertion into and disruption of the membrane. acs.orgnih.gov Studies on fatty acid derivatives and other amphiphiles have shown that activity often peaks for chain lengths between 10 and 16 carbons. mdpi.comnih.gov Chains shorter than this may not provide sufficient hydrophobicity to effectively partition into the membrane, while excessively long chains can lead to aggregation and reduced bioavailability. mdpi.com In the case of this compound, the C16 chain is within this optimal range for many observed antimicrobial activities.

Illustrative Data: Alkyl Chain Length vs. Antimicrobial Activity for a Hypothetical Series of N-Amidinoalkanamides

Compound AnalogueAlkyl Chain LengthAntimicrobial Activity (MIC, µg/mL)
N-Amidinodecan-1-amideC1016
N-Amidinododecan-1-amideC128
N-Amidinotetradecan-1-amideC144
This compound C16 2
N-Amidinooctadecan-1-amideC184

Note: This table is illustrative and based on general trends observed for long-chain amphiphilic antimicrobials. mdpi.comnih.gov

The amidino group, which exists as a protonated guanidinium (B1211019) cation at physiological pH, plays a pivotal role in target interaction. wikipedia.org The planar, Y-shaped structure of the guanidinium group allows for the delocalization of its positive charge, making it a highly effective hydrogen bond donor. mdpi.com This functional group can form multiple strong, bidentate hydrogen bonds with negatively charged residues on target proteins, such as carboxylate groups from aspartic or glutamic acid, or phosphate (B84403) groups in lipids and nucleic acids. mdpi.com

This ability to engage in potent electrostatic and hydrogen-bonding interactions is a key feature of many antimicrobial peptides and other molecules that interact with cell membranes. nih.gov The guanidinium group's persistent positive charge across a wide pH range ensures a strong initial electrostatic attraction to the negatively charged components of bacterial cell membranes, facilitating accumulation at the target site. mdpi.com Computational studies on similar molecules have shown that the guanidinium group's interaction with aromatic amino acids and negatively charged residues is a significant stabilizing force in ligand-receptor binding. acs.orgmdpi.com

The amide linkage in this compound serves as a stable connection between the hydrophobic tail and the polar head group. Modifications to this amide can influence the compound's physicochemical properties and biological activity.

N-alkylation of the amide nitrogen can alter the molecule's hydrogen-bonding capacity. rsc.org Replacing one of the amide hydrogens with a small alkyl group could potentially modulate the compound's solubility and membrane permeability. However, this could also disrupt critical hydrogen-bonding interactions with a biological target. ias.ac.in

Furthermore, the amide bond itself is a site for potential hydrogen bonding, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). acs.orgnih.gov The spatial arrangement and orientation of these groups are crucial for specific interactions with target receptors. Studies on other amide-containing compounds have shown that even subtle changes, such as introducing substituents that sterically hinder or electronically influence the amide bond, can have a significant impact on biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a molecule like this compound, QSAR can be a powerful tool to predict the activity of novel analogs and to understand the key molecular features driving efficacy. frontiersin.org

To build a robust QSAR model for this compound and its analogs, a set of relevant molecular descriptors would need to be calculated. wikipedia.org These descriptors numerically represent the physicochemical properties of the molecules. For amphiphilic compounds of this nature, the following classes of descriptors would be particularly important:

Hydrophobicity Descriptors: These quantify the lipophilic character of the molecule.

Molecular Lipophilicity Potential (MLP): Describes the spatial distribution of hydrophobicity across the molecule.

Electronic Descriptors: These describe the electronic properties of the molecule.

Partial Charges: The distribution of electron density on each atom, particularly important for the cationic amidino group.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule.

Molecular Connectivity Indices (e.g., Kier & Hall indices): Describe the degree of branching and connectivity in the molecule.

Shape Indices: Quantify the shape and size of the molecule.

3D Descriptors: These are calculated from the 3D conformation of the molecule.

Molecular Surface Area and Volume: Describe the size and steric properties. youtube.com

WHIM (Weighted Holistic Invariant Molecular) descriptors: Capture information about the molecule's 3D shape, size, and atom distribution.

Illustrative Data: Key Molecular Descriptors for this compound

Descriptor TypeDescriptor NameIllustrative ValueSignificance
HydrophobicityCalculated LogP~ 5.8High value indicates significant lipophilicity, crucial for membrane interaction.
ElectronicGuanidinium Group Charge+1Strong positive charge drives electrostatic interactions with negatively charged membranes/targets.
TopologicalCarbon Atom Count17Relates directly to the length of the hydrophobic tail.
3DVan der Waals Surface Area~ 450 ŲRepresents the overall size and potential for non-covalent interactions.

Note: The values in this table are illustrative estimates for this compound.

Modern QSAR studies frequently employ machine learning algorithms to build predictive models, especially when dealing with complex, non-linear relationships between structure and activity. mdpi.comnih.gov For a series of analogs of this compound, several machine learning approaches could be applied:

Support Vector Regression (SVR): An extension of support vector machines, SVR is effective for regression tasks and can handle high-dimensional data. It works by finding a hyperplane that best fits the data with a defined tolerance for errors.

Random Forest (RF): This is an ensemble method that builds multiple decision trees during training and outputs the average prediction of the individual trees. It is robust against overfitting and can handle a large number of input descriptors.

XGBoost (Extreme Gradient Boosting): This is another powerful ensemble technique that sequentially builds decision trees, with each new tree correcting the errors of the previous one. It is known for its high predictive accuracy and performance.

The process would involve training these models on a dataset of this compound analogs with known biological activities and their calculated molecular descriptors. The resulting models could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govmdpi.com

Model Validation and Predictive Power Assessment

The credibility and utility of any Quantitative Structure-Activity Relationship (QSAR) model are contingent upon its rigorous validation to assess its predictive power. For models developed concerning this compound and its analogs, a multi-faceted validation approach is imperative to ensure the generated equations are robust, statistically sound, and not the result of chance correlations. Key validation methodologies include internal validation, external validation, and a thorough definition of the model's applicability domain. nih.gov

Internal validation techniques are first applied during the model development phase. A primary method is cross-validation , particularly the leave-one-out (LOO) procedure. codessa-pro.comresearchgate.net In LOO, a single compound is systematically removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the excluded compound is predicted. This process is repeated until every compound has been excluded once. researchgate.net The predictive ability is quantified by the cross-validated correlation coefficient (Q²), which is an analogue to the conventional correlation coefficient (R²) but is a more stringent measure of predictive performance. mdpi.com For a model to be considered predictive, a high Q² value (e.g., > 0.5) is generally required. More rigorous cross-validation variants, such as leave-many-out (LMO), can also be employed to further test the model's stability. mdpi.com

To safeguard against the risk of chance correlation, especially when a large number of descriptors are considered, the Y-randomization (or response randomization) test is a critical validation step. acs.orguni-bayreuth.denih.gov This procedure involves rebuilding the model multiple times using the original descriptor matrix but with the biological activity data randomly shuffled. acs.orgyoutube.com A robust model should exhibit significantly lower R² and Q² values for these randomized models compared to the original model, confirming that the initial correlation is not spurious. youtube.com

External validation provides the most stringent test of a model's predictive power by assessing its ability to predict the activity of compounds not used in its development. scielo.br The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the test set compounds is evaluated using parameters like the external correlation coefficient (R²ext). scielo.br

Finally, defining the Applicability Domain (AD) of the QSAR model is a fundamental principle for its reliable application. nih.govspringernature.comresearchgate.net The AD defines the chemical space, in terms of descriptors and structural features, for which the model can make reliable predictions. researchgate.nettum.de Predictions for new compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. researchgate.net The AD can be defined using various methods, such as ranges of descriptor values or by using leverage values, which measure the distance of a compound from the centroid of the training set. researchgate.net

A hypothetical summary of validation statistics for a QSAR model on this compound analogs is presented below.

Validation ParameterDescriptionTypical Acceptance CriteriaHypothetical Value
Coefficient of determination for the training set. Measures goodness of fit.> 0.60.85
Q² (LOO) Cross-validated R² from Leave-One-Out. Measures internal predictivity.> 0.50.72
R²ext R² for the external test set. Measures external predictivity.> 0.60.79
Y-Randomization Models built on scrambled data should have low R² and Q².R²rand, Q²rand << R², Q²Pass
Applicability Domain Defines the chemical space where the model is reliable.New compounds must be within the domain.Defined

Conformational Analysis and its Implications for SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation—the bioactive conformation—to bind effectively to its target. For a flexible molecule like this compound, which features a long, lipophilic alkyl chain and a polar headgroup with multiple rotatable bonds, conformational analysis is paramount for understanding its Structure-Activity Relationship (SAR). This analysis helps to identify the low-energy conformations that are likely to be populated in a biological environment and provides a structural basis for interpreting SAR data.

E/Z Isomerism and Rotational Barriers around the Amide Bond

The structure of this compound contains two key functionalities that exhibit significant rotational barriers: the C=N double bond of the amidine group and the C-N single bond of the amide linkage.

Amidine E/Z Isomerism: The amidine functional group can exist as two geometric isomers, E (entgegen) and Z (zusammen), due to the restricted rotation around the C=N double bond. rsc.orgstudymind.co.uk The relative stability of these isomers and the energy barrier for their interconversion can significantly impact biological activity, as only one isomer may fit optimally into a receptor's binding site. The interconversion between Z and E amidines can occur through different mechanisms, including a pH-independent nitrogen inversion or an acid-catalyzed C-N bond rotation in the protonated species. rsc.org Studies on other amidines have shown that the introduction of electron-withdrawing substituents can influence the stability and allow for the isolation of the otherwise less stable Z-isomer. rsc.org

Amide Bond Rotation: The amide C-N bond possesses a significant partial double-bond character due to resonance, which results in a substantial rotational barrier of approximately 15-20 kcal/mol. utexas.edunanalysis.com This restricted rotation leads to the existence of distinct planar conformers. utexas.edu Because of this high barrier, rotation is slow at room temperature, and in some cases, distinct signals for the different conformers can be observed using techniques like NMR spectroscopy. nanalysis.com The polarity of the solvent can also influence this rotational barrier. fcien.edu.uy

The energetic characteristics of these isomeric forms are crucial for a comprehensive SAR understanding.

Isomeric/Rotational FeatureBonds InvolvedApproximate Energy Barrier (kcal/mol)Implication for SAR
E/Z Isomerism R-C(=NH)-NH₂Variable, can be acid/base catalyzedDifferent isomers may have distinct binding affinities.
Amide Bond Rotation O=C-N15 - 20The relative orientation of substituents across the amide bond is fixed, defining specific conformers.

Synperiplanar (sp) and Antiperiplanar (ap) Conformers

The restricted rotation around the amide bond gives rise to two primary planar conformers, defined by the dihedral angle between the carbonyl group and the substituents on the nitrogen atom. When considering the relationship between the carbonyl oxygen and the hydrogen of the N-H bond in a secondary amide, the terms synperiplanar (sp) and antiperiplanar (ap) can be used to describe the conformation. mdpi.com In a more general sense for the tertiary amide in this compound, these terms can describe the relative orientation of the carbonyl group and the amidino moiety.

Synperiplanar (sp) Conformer: The carbonyl oxygen and the amidino group are on the same side of the C-N bond (dihedral angle close to 0°).

Antiperiplanar (ap) Conformer: The carbonyl oxygen and the amidino group are on opposite sides of the C-N bond (dihedral angle close to 180°). nih.govbyjus.com

The relative stability of these conformers is dictated by steric and electronic interactions. For many secondary amides, the trans (or ap) conformation is more stable due to reduced steric hindrance. utexas.edu However, for tertiary amides, the energy difference can be smaller, and the preferred conformation can be influenced by the nature of the substituents and the surrounding environment. nih.gov In the context of this compound, the bulky hexadecyl chain and the polar amidine group will create distinct steric and electronic environments in the sp and ap states, potentially leading to one conformer being significantly more populated and, therefore, more relevant for biological activity. The antiperiplanar geometry is often favored in reactions and binding as it can lead to better orbital overlap and more stable, staggered arrangements. libretexts.org

Conformational Restriction Studies

To elucidate the bioactive conformation of a flexible molecule like this compound, medicinal chemists often employ the strategy of conformational restriction . nih.govnih.govresearchgate.nettandfonline.com This involves designing and synthesizing analogs where the conformational flexibility is reduced by introducing rigid structural elements, such as rings. researchgate.net By "locking" the molecule into a specific shape that mimics one of the low-energy conformers of the parent compound, it is possible to determine which spatial arrangement of functional groups is required for optimal biological activity.

For example, analogs of this compound could be synthesized where the flexible hexadecyl chain is cyclized, or where the amide and amidine groups are incorporated into a heterocyclic ring system. This would restrict the possible E/Z isomers and the syn/anti conformations. nih.gov If a conformationally restricted analog shows significantly increased potency, it provides strong evidence that the conformation it is locked in is close to the bioactive conformation of the original, flexible molecule. tandfonline.com This strategy not only helps in understanding the SAR but also offers a pathway to designing more potent and selective analogs by reducing the entropic penalty upon binding to the target receptor. nih.govtandfonline.com

Mechanistic Studies of Biological Activities of N Amidinohexadecan 1 Amide

Investigation of Antimicrobial Activity Mechanisms

The growing threat of antimicrobial resistance has spurred research into novel antibacterial agents, with amidine-containing compounds emerging as a promising class. nih.gov Although direct studies on N-Amidinohexadecan-1-amide are not prevalent, the established mechanisms of similar molecules offer a foundation for understanding its potential antimicrobial actions.

The antimicrobial activity of amidine-containing compounds is often attributed to a multi-pronged attack on bacterial cells, which can enhance their effectiveness and lower the likelihood of resistance development. nih.gov

A primary hypothesized mechanism is the disruption of the bacterial cell membrane . The amidine group, which is typically positively charged at physiological pH, can engage in electrostatic interactions with negatively charged components of the bacterial membrane, such as phospholipids. This interaction can compromise membrane integrity, leading to increased permeability and eventual cell death. mdpi.com

Another significant potential mode of action is the interaction with bacterial nucleic acids . Amidine-containing molecules have been shown to bind to the minor groove of DNA, a process that can interfere with critical cellular functions like DNA replication and transcription. nih.govmdpi.com This binding is often facilitated by hydrogen bonds formed between the amidine moiety and the DNA base pairs. mdpi.com

Additionally, some amidine derivatives are known to inhibit essential bacterial enzymes . nih.gov While specific enzymatic targets for this compound have yet to be identified, related compounds have demonstrated the ability to inhibit enzymes that are crucial for bacterial metabolism and the synthesis of the cell wall. A dual-action mechanism, targeting both the bacterial membrane and intracellular components like DNA, has been observed in some oligoamidines, resulting in potent and broad-spectrum antimicrobial activity. nih.gov

Hypothesized Antimicrobial Mechanisms of Amidine-Containing Compounds

Mechanism Description Potential Effect on Bacteria
Membrane Disruption Interaction with and destabilization of the bacterial cell membrane. mdpi.com Increased permeability, leakage of cellular contents, cell death.
Nucleic Acid Binding Binding to the minor groove of DNA and interaction with RNA. nih.govmdpi.com Inhibition of replication, transcription, and translation.

| Enzyme Inhibition | Inhibition of essential bacterial enzymes. nih.gov | Disruption of metabolic pathways and cellular processes. |

The chemical structure of an amidine-containing compound plays a crucial role in its antimicrobial efficacy. By comparing this compound with its structural analogs, we can infer which features are likely to contribute to its antimicrobial properties.

The long hexadecanoyl (C16) aliphatic chain is a prominent feature of this compound. In other classes of antimicrobial compounds, such as fatty acid derivatives, a long alkyl chain is known to enhance the disruption of the lipid-rich bacterial membranes due to its lipophilic nature.

The amidine group itself is a key pharmacophore. Its basic nature and cationic state at physiological pH are vital for the initial electrostatic attraction to the anionic surface of bacteria. mdpi.com The presence of a single amidine group (monoamidine) may confer advantages such as improved oral bioavailability and a better safety profile when compared to diamidine compounds. nih.gov

For instance, a series of monoamidine analogues of bichalcophenes demonstrated that a terminal monoamidine group contributed to significant antimicrobial activity. nih.gov This underscores the importance of the interplay between different structural components in determining biological function.

Structural Features and Their Potential Role in Antimicrobial Activity

Structural Feature Potential Contribution to Activity
Hexadecanoyl (C16) Chain Enhances lipophilicity, facilitating interaction with and disruption of the bacterial cell membrane.
Amidine Group Provides a positive charge for electrostatic attraction to the bacterial surface and enables interaction with molecular targets like DNA. mdpi.com

Mechanisms of Antiproliferative Action

Amide and amidine-containing compounds have been investigated for their potential to inhibit the growth of cancer cells. mdpi.comnih.gov While specific data for this compound is not available, research on related molecules suggests possible antiproliferative mechanisms.

One potential mechanism of antiproliferative activity is the inhibition of enzymes that are crucial for cancer cell growth and survival. Xanthine (B1682287) oxidase (XO) , an enzyme involved in purine (B94841) metabolism, has been implicated in pathological conditions including cancer due to its role in generating oxidative stress. nih.govmdpi.comresearchgate.netmdpi.com

Studies have shown that the amide linker can be a key structural feature in compounds that inhibit xanthine oxidase. nih.gov For example, certain amide derivatives of N-(1-alkyl-3-cyano-1H-indol-5-yl) have shown potent inhibition of XO, often through the formation of hydrogen bonds with key amino acid residues like Asn768 in the enzyme's active site. nih.gov While it is not yet known if this compound inhibits xanthine oxidase, its amide structure makes this a plausible area for future investigation.

The amide bond is a fundamental component of many ligands and plays a critical role in receptor binding and biological activity. nih.gov For example, the amide linker is crucial for the interaction of certain nonpeptide antagonists with the neurotensin (B549771) receptor. nih.gov It is conceivable that the antiproliferative effects of this compound, if any, could be mediated by its interaction with specific cellular receptors that regulate cell proliferation.

Anti-Inflammatory and Immunomodulatory Mechanism Research

Amide-containing compounds have also been explored for their potential to modulate the immune system and reduce inflammation. nih.gov

A possible mechanism for long-chain amides involves the endocannabinoid system . The inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for breaking down anti-inflammatory endocannabinoids, can lead to a reduction in inflammation. nih.gov Given its fatty acid amide structure, this compound could theoretically interact with this pathway.

Furthermore, some amide-sulfamide hybrids have demonstrated the ability to modulate chemokine receptors such as CXCR4 . nih.gov This receptor is involved in guiding inflammatory cells to sites of inflammation, and its blockade can suppress the inflammatory response. nih.gov

The modulation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the production of cytokines are other ways in which bioactive compounds can exert anti-inflammatory and immunomodulatory effects. nih.govmdpi.comnih.govmdpi.com

Potential Anti-inflammatory and Immunomodulatory Mechanisms

Mechanism Description Potential Outcome
FAAH Inhibition Inhibition of fatty acid amide hydrolase, leading to increased levels of anti-inflammatory endocannabinoids. nih.gov Reduction in pro-inflammatory cytokine production.
Chemokine Receptor Modulation Antagonism of receptors like CXCR4, which are involved in immune cell migration. nih.gov Decreased infiltration of inflammatory cells at the site of inflammation.

| Cytokine Modulation | Altering the production of pro- and anti-inflammatory cytokines. nih.govnih.gov | A shift towards an anti-inflammatory immune response. |

Cytokine Modulation (e.g., TNF-α, IL-6, IL-10)

There is currently a lack of specific research data detailing the modulatory effects of this compound on key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). The inflammatory cascade is a complex process, and various molecules can influence the production and signaling of these cytokines. For instance, in the context of autoimmune arthritis, studies have shown that IL-6, IL-1, and TNF-α can enhance disease, while IL-10 can have a suppressive effect. nih.gov The interplay of these cytokines is crucial in the pathology of inflammatory diseases. lookchem.com However, without direct experimental evidence, the role of this compound in this network remains uncharacterized.

Other Investigated Biological Mechanisms (e.g., Antinociceptive, Antiviral)

Similarly, dedicated studies on the antinociceptive (pain-relieving) and antiviral activities of this compound are not readily found in the scientific domain. Research into other fatty acid amides, such as anandamide (B1667382) and palmitylethanolamide, has demonstrated their potential in pain modulation. buyersguidechem.combuyersguidechem.com For example, palmitylethanolamide has been shown to alleviate pain in various animal models through a mechanism potentially involving the cannabinoid CB2 receptor. buyersguidechem.com

In the realm of antiviral research, various amide derivatives have been synthesized and evaluated for their efficacy against different viruses. These studies often focus on structure-activity relationships to develop new therapeutic agents. However, specific data on the antiviral profile of this compound is not present in the available literature.

Further research is necessary to elucidate the potential biological activities and mechanistic pathways of this compound.

Advanced Spectroscopic and Computational Analyses in N Amidinohexadecan 1 Amide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-Amidinohexadecan-1-amide in solution. weebly.com It provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for confirming the compound's identity and understanding its conformational preferences. weebly.compku.edu.cn

1H-NMR and 13C-NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. slideshare.net In ¹H-NMR, the chemical shifts, signal integrations, and coupling patterns reveal the number and types of protons and their neighboring atoms. For this compound, the long hexadecyl chain would exhibit a complex series of overlapping signals in the aliphatic region (typically 0.8-1.6 ppm for methyl and methylene (B1212753) groups). The protons closer to the electron-withdrawing amide and amidino groups would appear at lower fields (higher ppm values).

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. slideshare.net Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the amide group is typically observed in the range of 160-180 ppm, while the carbon of the amidino group also appears in a characteristic downfield region. The numerous methylene carbons of the hexadecyl chain would produce a cluster of signals in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for Amide-Containing Compounds

NucleusFunctional GroupTypical Chemical Shift (δ) ppm
¹HAmide (R-NH-C=O)5.0 - 8.5
¹³CAmide Carbonyl (C=O)160 - 180
¹HAlkyl Chain (CH₂, CH₃)0.8 - 1.6
¹³CAlkyl Chain (CH₂)20 - 40

Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

NOE Spectroscopy for Conformational Assignments

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. mdpi.com For this compound, NOESY experiments can reveal through-space interactions between protons that are close to each other, typically within 5-6 Å, but not necessarily connected through chemical bonds. mdpi.com This information is invaluable for elucidating the preferred conformation of the flexible hexadecyl chain and the orientation of the amidino and amide groups relative to each other. By identifying cross-peaks in the NOESY spectrum, researchers can build a three-dimensional model of the molecule as it exists in solution. mdpi.com

Temperature-Dependent NMR Studies of Amide Rotation

The C-N bond in an amide has partial double-bond character due to resonance, which restricts its free rotation. pku.edu.cnnanalysis.com This restricted rotation can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent. libretexts.orgst-andrews.ac.uk Temperature-dependent NMR studies are employed to investigate this dynamic process. nih.govnih.gov By acquiring NMR spectra at different temperatures, the rate of rotation around the amide bond can be studied. st-andrews.ac.uk At low temperatures, the rotation is slow, and separate signals may be observed. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged peak. libretexts.org From the coalescence temperature and the initial frequency separation of the signals, the energy barrier to rotation can be calculated, providing quantitative insight into the stability of the amide bond's planar geometry in this compound. st-andrews.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. researchgate.net In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govyoutube.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. youtube.com The fragmentation pattern observed in the mass spectrum, particularly with techniques like Electron Ionization (EI), can also provide valuable structural information by revealing characteristic cleavages, such as the loss of the acyl group or fragmentation of the alkyl chain. nih.govrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. ajchem-a.com The principle of FT-IR is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amide and amidino groups contain N-H bonds, which typically exhibit strong, broad absorption bands in the region of 3100-3500 cm⁻¹. libretexts.org Primary amides show two bands in this region. libretexts.org

C-H Stretching: The long hexadecyl chain will give rise to strong, sharp peaks around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in the methylene and methyl groups.

C=O Stretching (Amide I band): A very strong and characteristic absorption for the amide carbonyl group (C=O) is expected to appear around 1630-1680 cm⁻¹. youtube.comspectroscopyonline.com

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is typically found around 1500-1600 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Frequency Range (cm⁻¹)
N-H (Amide/Amidino)Stretching3100 - 3500
C-H (Alkyl)Stretching2850 - 2960
C=O (Amide)Stretching (Amide I)1630 - 1680
N-H (Amide)Bending (Amide II)1500 - 1600

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful theoretical tools to complement experimental data and offer deeper insights into the structure, properties, and reactivity of this compound. ajchem-a.com Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of the molecule, predict its spectroscopic properties (such as NMR chemical shifts and IR vibrational frequencies), and analyze its electronic structure. nih.gov

These computational approaches can be particularly useful for:

Conformational Analysis: Exploring the potential energy surface of the molecule to identify low-energy conformers and understand the flexibility of the hexadecyl chain.

Spectroscopic Prediction: Calculating theoretical NMR and FT-IR spectra that can be compared with experimental data to aid in spectral assignment and structural confirmation. nih.gov

Understanding Reactivity: Modeling the protonation sites of the molecule, which is crucial for understanding its behavior in different chemical environments and its fragmentation patterns in mass spectrometry. nih.govrsc.org

By integrating these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

No specific Density Functional Theory (DFT) studies on this compound have been found in the reviewed literature.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a multi-electron system can be determined from its electron density. wikipedia.org This approach is widely used in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. wikipedia.orgnih.gov

If DFT calculations were to be performed on this compound, they would provide significant insights into:

Electronic Structure: Mapping the electron density distribution to identify regions of high and low electron density. This would help in understanding the molecule's reactivity, particularly the electrophilic and nucleophilic sites on the amide and amidino groups.

Molecular Geometry: Optimizing the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This would determine bond lengths, bond angles, and dihedral angles, such as the planarity of the amide group and the geometry around the guanidinium (B1211019) head group.

Stability and Energy: Calculating the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different potential conformations, the most stable isomer could be identified. For instance, calculations could determine the relative stability of different rotational isomers around the C-N bonds. acs.org

Spectroscopic Properties: Predicting infrared (IR) and Raman spectra. nih.gov These calculations can help in assigning experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the amide and N-H bending vibrations. nih.gov

A hypothetical data table for DFT analysis of this compound might look like this:

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical Calculated ValueSignificance
Total Electronic Energy-X HartreesIndicates the overall stability of the molecule in its ground state.
HOMO-LUMO GapY eVRepresents the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic excitability and reactivity.
Dipole MomentZ DebyeQuantifies the polarity of the molecule, influencing its solubility and intermolecular interactions.
Key Bond Length (C=O)~1.23 ÅProvides the precise length of the carbonyl double bond in the amide group.
Key Bond Angle (N-C-N)~120°Describes the geometry of the amidino group.

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Conformational Flexibility

Specific molecular dynamics (MD) simulations for this compound are not available in the public research domain.

Molecular dynamics is a computational method for analyzing the physical movements of atoms and molecules over time. physchemres.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule behaves in different environments (e.g., in a vacuum, in water, or within a lipid bilayer) and provide a detailed view of its conformational flexibility. physchemres.orgresearchgate.net

An MD simulation applied to this compound would be instrumental in understanding:

Conformational Landscape: How the long hexadecyl (C16) chain folds and moves over time. This is crucial for understanding how the molecule might pack in a solid state or insert into a membrane.

Solvation Effects: How water molecules or other solvents arrange around the polar amidino and amide head groups versus the nonpolar aliphatic tail. This would shed light on its solubility and self-assembly properties.

Flexibility of Functional Groups: The rotational freedom and dynamics of the terminal amidino group and the amide linkage. This flexibility is key to how the molecule interacts with other molecules or biological targets.

Intermolecular Interactions: If multiple molecules are simulated together, MD can model their aggregation and self-assembly into larger structures, driven by hydrogen bonding and hydrophobic interactions.

Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound

ParameterHypothetical ObservationImplication
Radius of Gyration (Rg)Fluctuates around a mean valueIndicates the compactness of the molecule and its folding behavior over time.
Root Mean Square Deviation (RMSD)Reaches a stable plateauSuggests the molecule has reached an equilibrium conformation during the simulation.
Solvent Accessible Surface Area (SASA)Higher for polar head, lower for tailQuantifies the exposure of different parts of the molecule to the solvent.
Hydrogen Bond AnalysisShows persistent H-bonds between amidino group and waterHighlights the strong interaction of the polar head with an aqueous environment.

Note: The observations in this table are illustrative and not based on actual experimental or computational results.

Molecular Docking Studies for Target Interactions

There are no published molecular docking studies featuring this compound as the ligand.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov By estimating the binding affinity and analyzing the interactions at the binding site, docking can be used to screen potential drug candidates and hypothesize their mechanism of action. nih.gov

If this compound were to be studied using molecular docking, the research would aim to:

Identify Potential Biological Targets: Screen the molecule against libraries of known protein structures to find potential binding partners.

Predict Binding Modes: For a given target, determine the most likely three-dimensional pose the molecule adopts within the binding site.

Analyze Intermolecular Forces: Identify the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The positively charged amidino group would likely form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate. rsc.org

Estimate Binding Affinity: Calculate a docking score, which is a qualitative estimate of the binding free energy, to rank its potential efficacy against a target compared to other molecules. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterHypothetical FindingSignificance
Binding Affinity (Docking Score)-X.X kcal/molA negative value indicating a potentially stable binding interaction.
Key Interacting ResiduesAsp120, Glu150, Phe200Identifies the specific amino acids in the target's binding pocket that interact with the ligand.
Hydrogen BondsN-H of amidino to C=O of Asp120Shows a specific, stabilizing hydrogen bond interaction.
Electrostatic (Ionic) InteractionsPositively charged amidino group with negatively charged Glu150Indicates a strong salt bridge, likely a key determinant of binding specificity.
Hydrophobic InteractionsHexadecyl tail with Phe200Shows the role of the nonpolar tail in anchoring the molecule in a hydrophobic pocket.

Note: The findings in this table are illustrative and not based on actual experimental or computational results.

Mechanistic Elucidation of Chemical Reactions (e.g., Amide Bond Formation)

While the general mechanisms of amide bond formation are well-established, no specific computational studies have been found that elucidate the reaction mechanism for the synthesis of this compound itself.

The formation of an amide bond typically involves the reaction of a carboxylic acid (or an activated derivative like an acid chloride) with an amine. researchgate.net The reaction can be promoted under acidic or basic conditions. researchgate.net Computationally, the mechanism of such a reaction can be studied by mapping the potential energy surface to identify transition states and intermediates.

A computational study on the synthesis of this compound would likely investigate the final step: the reaction between a hexadecanamide (B162939) (palmitamide) derivative and a guanylating agent, or the reaction of an activated palmitic acid derivative with guanidine (B92328). Such a study would:

Model Reactants and Products: Calculate the geometries and energies of the starting materials and the final product.

Locate Transition States: Identify the highest-energy structure along the reaction pathway (the transition state), which determines the reaction's activation energy.

Calculate Activation Energy: Determine the energy barrier that must be overcome for the reaction to proceed, providing insight into the reaction rate and required conditions.

Identify Intermediates: Characterize any transient species that are formed during the reaction, such as a tetrahedral intermediate formed during the nucleophilic attack on the carbonyl carbon. researchgate.net

Applications in Chemical Biology and Medicinal Chemistry Research

Exploration as a Chemical Probe for Biological Pathways

There is no documented use of N-Amidinohexadecan-1-amide as a chemical probe to investigate biological pathways. The development of a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is available for this compound.

Scaffold Development for Novel Bioactive Agents

While the amide and amidine moieties are frequently used as core structures, or scaffolds, in the design of new drugs, there is no evidence in the scientific literature that this compound has been utilized for this purpose. The synthesis and biological evaluation of derivatives of this specific compound have not been reported.

Contributions to Understanding Amide and Amidine Functionality in Biological Systems

Due to the lack of research on this compound, the compound has not contributed to the broader understanding of how amide and amidine functional groups operate in biological contexts. Our knowledge in this area comes from studies of other molecules that contain these important chemical motifs.

Table of Mentioned Compounds

Since no specific compounds related to the research of this compound could be discussed, a data table of such compounds cannot be generated.

Future Research Directions and Challenges in N Amidinohexadecan 1 Amide Studies

Development of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of N-Amidinohexadecan-1-amide is a foundational challenge for its future study and application. Current synthetic routes for similar long-chain amides and amidines often rely on multi-step processes that may involve harsh reagents and produce significant waste. researchgate.net Future research will need to focus on the development of more advanced, greener synthetic methodologies.

One promising avenue is the exploration of electrosynthesis , which offers a more sustainable approach to amide bond formation. rsc.org This technique can reduce the reliance on traditional coupling agents and hazardous solvents. researchgate.net Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve the efficiency and cost-effectiveness of producing this compound and its analogs. rsc.orgnih.gov Research into novel catalytic systems, potentially utilizing earth-abundant metals, could also pave the way for more environmentally benign synthetic pathways. A significant challenge will be to adapt these modern synthetic methods to a molecule with both an amide and a reactive amidine group, requiring careful control of reaction conditions to achieve high selectivity and yield.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Conventional Multi-Step Synthesis Established procedures for individual steps.Low overall yield, significant waste generation, use of hazardous reagents.
Electrosynthesis Greener approach, reduced use of reagents. rsc.orgOptimization of electrochemical conditions, potential for side reactions.
One-Pot Synthesis Increased efficiency, reduced cost and waste. rsc.orgnih.govCompatibility of reagents and intermediates, control of selectivity.
Catalytic Amidation High atom economy, potential for high yields.Catalyst cost and stability, substrate scope.

Deeper Elucidation of Molecular Mechanisms of Action

A critical area for future research is the elucidation of the molecular mechanisms by which this compound exerts its potential biological effects. Given its structure as a fatty acid amide, a key hypothesis to investigate is its interaction with enzymes that metabolize endogenous lipid signaling molecules, such as fatty acid amide hydrolase (FAAH) . nih.govnih.govescholarship.orgnih.gov Inhibition of FAAH by this compound could lead to increased levels of endocannabinoids and other bioactive fatty acid amides, with potential therapeutic implications. nih.govescholarship.org

Future studies should employ a combination of in vitro and in silico approaches to explore these potential interactions. Computational docking studies can predict the binding affinity and mode of interaction of this compound with the active sites of FAAH and other relevant enzymes. rsc.org These computational predictions can then be validated through biochemical assays to determine inhibitory constants and the nature of the inhibition (e.g., reversible, irreversible, competitive). nih.gov Furthermore, identifying the specific cellular pathways modulated by this compound will be crucial for understanding its physiological effects.

Rational Design of Next-Generation Amidinohexadecan-1-amide Analogs

Building upon a deeper understanding of its mechanism of action, the rational design of next-generation analogs of this compound will be a key research focus. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for its activity and for optimizing its properties. Current time information in Bangalore, IN.nih.govmdpi.commdpi.com By systematically modifying the length of the alkyl chain, the substituents on the amidine group, and the nature of the amide linkage, researchers can develop analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, SAR studies could explore how variations in the hexadecyl chain length affect the molecule's lipophilicity and its ability to cross cell membranes. nih.gov Similarly, modifications to the amidine group could influence its basicity and its ability to form key interactions with biological targets. acs.org The goal of these studies will be to generate a library of analogs that can be screened for enhanced activity and desirable drug-like properties.

Table 2: Potential Modifications for Analog Design and Their Rationale

Structural ModificationRationaleDesired Outcome
Varying Alkyl Chain Length Modulate lipophilicity and membrane permeability.Improved bioavailability and target engagement.
Substitution on Amidine Group Alter basicity and hydrogen bonding capacity.Enhanced target binding affinity and selectivity.
Introduction of Cyclic Moieties Constrain conformational flexibility.Increased potency and metabolic stability.
Bioisosteric Replacement of Amide Improve metabolic stability and oral bioavailability.Enhanced drug-like properties.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of various omics data will be essential. nih.gov Technologies such as metabolomics, proteomics, and transcriptomics can provide a global snapshot of the molecular changes that occur in cells or organisms upon exposure to the compound. mdpi.com

For example, metabolomics can be used to identify changes in the levels of endogenous fatty acid amides and other lipids following treatment with this compound, providing direct evidence for its impact on lipid metabolism. nih.govProteomics can identify the protein targets that are differentially expressed or post-translationally modified, offering insights into the cellular pathways affected. Transcriptomics can reveal changes in gene expression that are upstream of these protein and metabolite changes. The integration of these large datasets will require sophisticated bioinformatic tools and can help to construct detailed models of the compound's mechanism of action and to identify potential biomarkers of its activity. nih.gov

Addressing Research Gaps and Emerging Applications

A significant research gap in the study of this compound is the lack of information regarding its potential applications. Based on the known properties of structurally related long-chain N-acyl-l-alpha-amino-omega-guanidine alkyl acid derivatives, one emerging area of interest could be its use as a surfactant or antimicrobial agent . nih.gov The combination of a long hydrophobic tail and a polar, cationic (at physiological pH) amidine headgroup suggests that this compound may possess surface-active properties. Future research should investigate its ability to self-assemble into micelles or other nanostructures and its efficacy against a range of microbial pathogens.

Another potential application to explore is in the field of drug delivery . The amphiphilic nature of this compound could make it a suitable component of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles. rsc.org These systems could be used to encapsulate and deliver other therapeutic agents, potentially improving their solubility, stability, and bioavailability. Investigating these and other novel applications will be crucial for realizing the full potential of this intriguing molecule.

Q & A

Q. What established synthetic protocols are used for N-Amidinohexano-1-amide, and how do reaction conditions influence yield?

The synthesis typically involves coupling hexadecanoic acid derivatives with amidine-containing amines. A common approach uses dehydrating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to activate the carboxylic acid, followed by reaction with a guanidine or amidine derivative. Elevated temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) are critical for minimizing side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and purification via column chromatography or recrystallization .

Table 1: Key Reaction Parameters

ParameterTypical Range
Temperature80–120°C
Dehydrating AgentSOCl₂ or PCl₃
SolventDry DCM or THF
Purification MethodColumn Chromatography

Q. What analytical techniques are employed to confirm the purity and structure of N-Amidinohexadecan-1-amide?

Researchers use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify backbone structure and substituents (e.g., amidine proton signals at δ 7.5–8.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 355.3 for C₁₈H₃₇N₃O) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:

  • Standardized Assay Protocols : Use established cell viability assays (e.g., MTT) with consistent DMSO concentrations (<0.1% v/v).
  • Cross-Validation : Replicate studies in multiple models (e.g., in vitro and ex vivo) and compare with structural analogs.
  • Meta-Analysis : Statistically aggregate data from independent studies to identify trends, using tools like PRISMA guidelines .

Q. What methodologies integrate computational modeling with experimental data to predict the amphiphilic behavior of this compound in drug delivery systems?

  • Molecular Dynamics (MD) Simulations : Model self-assembly in aqueous environments to predict critical micelle concentration (CMC). Parameters include OPLS-AA force fields and solvation models (e.g., TIP3P water).
  • Experimental Validation : Compare simulation results with dynamic light scattering (DLS) for micelle size and transmission electron microscopy (TEM) for morphology.
  • Free Energy Calculations : Use umbrella sampling or MM/PBSA to quantify lipid bilayer interactions .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Q. How can researchers optimize synthetic scalability while maintaining reproducibility?

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce batch variability.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • EC₅₀/IC₅₀ Calculations : Report with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How should raw data be structured in publications to ensure transparency and reproducibility?

  • Supplementary Materials : Include raw spectra (NMR, MS), chromatograms (HPLC), and primary assay data.
  • Metadata Annotation : Detail instrument settings (e.g., NMR frequency, HPLC gradient).
  • Code Sharing : Provide scripts for statistical analyses (e.g., Python, R) in public repositories like GitHub .

Ethical & Publication Practices

Q. What ethical considerations apply when reporting high-throughput screening results for this compound?

  • Data Integrity : Avoid selective reporting of positive results; include all replicates.
  • Authorship Criteria : Follow ICMJE guidelines to credit contributors appropriately.
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical partnerships) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.